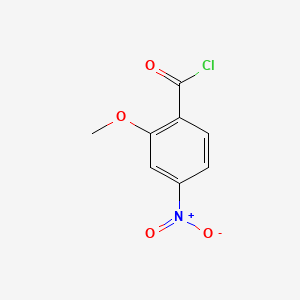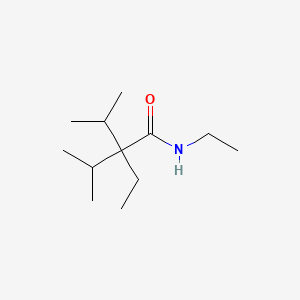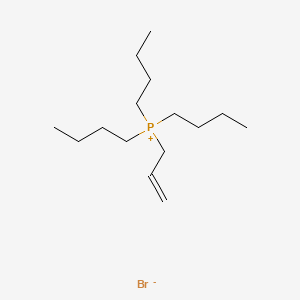
3-chloro-N-cycloheptylpropanamide
Overview
Description
3-chloro-N-cycloheptylpropanamide is a chemical compound with the molecular formula C10H18ClNO . It is a solid substance at room temperature . The compound has a molecular weight of 203.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18ClNO/c11-8-7-10(13)12-9-5-3-1-2-4-6-9/h9H,1-8H2,(H,12,13) . This indicates that the molecule consists of a cycloheptyl group (a seven-membered carbon ring), a propanamide group (a three-carbon chain with an amide functional group), and a chlorine atom .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 203.71 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found .Scientific Research Applications
1. Synthesis and Crystal Structure Analysis
3-Chloro-N-cycloheptylpropanamide has been utilized in the synthesis and crystal structure analysis of related compounds. For instance, the compound 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, structurally similar to this compound, has been synthesized and characterized, with its structure analyzed using X-ray diffraction and various spectroscopic techniques. This study contributes to the understanding of molecular structures and properties (Demir et al., 2016).
2. Chemical Synthesis and Applications
The chemical versatility of compounds like this compound is highlighted in their use in the synthesis of other chemicals. For example, 3-Chloropropionyl chloride, a related compound, is utilized in the production of adhesives, pharmaceuticals, herbicides, and fungicides. Innovative production methods have been developed for efficient synthesis, demonstrating the compound's potential in various industrial applications (Movsisyan et al., 2018).
3. Anticonvulsant Properties
In the realm of pharmaceuticals, related compounds have been explored for their potential medical applications. For example, beclamide, synthesized from a chemically similar compound, exhibits sedative and anticonvulsant properties. This opens up avenues for research into new therapeutic agents for neurological disorders (Movsisyan et al., 2018).
Mechanism of Action
Mode of Action
Like many other compounds, it is likely to interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information on the biological targets of 3-chloro-N-cycloheptylpropanamide, it is challenging to determine the exact biochemical pathways it affects. Given its chemical structure, it may potentially interact with a variety of biochemical pathways .
Pharmacokinetics
Its molecular weight (20371 g/mol) suggests that it may have suitable properties for absorption and distribution in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information about its biological targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets .
properties
IUPAC Name |
3-chloro-N-cycloheptylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c11-8-7-10(13)12-9-5-3-1-2-4-6-9/h9H,1-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIHDNGIJLYRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408891 | |
| Record name | 3-chloro-N-cycloheptylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
349098-09-5 | |
| Record name | 3-chloro-N-cycloheptylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3H-Imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1609047.png)











![(7S,9S)-9-acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1609067.png)